1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE
Description
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is a chemical compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and an isopropyl group at the 1-position
Properties
CAS No. |
740741-79-1 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylpyrazolidin-3-one |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-6(3)4-7(10)8-9/h5-6H,4H2,1-3H3,(H,8,10) |
InChI Key |
ROSMNIILOHBKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 1-isopropylhydrazine with 2-methyl-2-oxopropanoic acid under acidic conditions can yield the desired pyrazolidinone.
Industrial Production Methods
Industrial production of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolidinone ring.
Scientific Research Applications
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.
5-Methyl-1H-benzimidazol-2-ylpropan-1-ol: A compound with a similar structure but different functional groups.
Uniqueness
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and isopropyl group makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
